molecular formula C9H12N4S B15216452 6-(Methylsulfanyl)-7-propyl-7H-purine CAS No. 89142-51-8

6-(Methylsulfanyl)-7-propyl-7H-purine

Cat. No.: B15216452
CAS No.: 89142-51-8
M. Wt: 208.29 g/mol
InChI Key: AFYAKYQGFOIQGN-UHFFFAOYSA-N
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Description

6-(Methylthio)-7-propyl-7H-purine is a sulfur-containing purine derivative. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of a methylthio group at the 6-position and a propyl group at the 7-position of the purine ring contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)-7-propyl-7H-purine typically involves the alkylation of 6-thiopurine derivatives. . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation reactions.

Industrial Production Methods: Industrial production of 6-(Methylthio)-7-propyl-7H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylthio)-7-propyl-7H-purine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Methylthio)-7-propyl-7H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methylthio)-7-propyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. For example, it may inhibit purine biosynthesis, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison: 6-(Methylthio)-7-propyl-7H-purine is unique due to the presence of both a methylthio and a propyl group, which may confer distinct chemical and biological properties compared to other purine derivatives. Its specific substitution pattern can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

89142-51-8

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

6-methylsulfanyl-7-propylpurine

InChI

InChI=1S/C9H12N4S/c1-3-4-13-6-12-8-7(13)9(14-2)11-5-10-8/h5-6H,3-4H2,1-2H3

InChI Key

AFYAKYQGFOIQGN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C(=NC=N2)SC

Origin of Product

United States

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